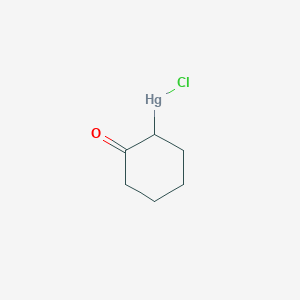
Chloro-(2-oxocyclohexyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-(2-oxocyclohexyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-oxocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro-(2-oxocyclohexyl)mercury typically involves the reaction of 2-oxocyclohexanone with mercuric chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-oxocyclohexanone+HgCl2→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-(2-oxocyclohexyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the mercury atom.
Complexation Reactions: The mercury atom can form complexes with other ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomercury compounds, while oxidation and reduction reactions can lead to different oxidation states of mercury.
Applications De Recherche Scientifique
Chloro-(2-oxocyclohexyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of chloro-(2-oxocyclohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure but with an ethyl group instead of a 2-oxocyclohexyl group.
Phenylmercury: Contains a phenyl group bonded to the mercury atom.
Uniqueness
Chloro-(2-oxocyclohexyl)mercury is unique due to the presence of the 2-oxocyclohexyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
14839-64-6 |
|---|---|
Formule moléculaire |
C6H9ClHgO |
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
chloro-(2-oxocyclohexyl)mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4H,1-3,5H2;1H;/q;;+1/p-1 |
Clé InChI |
BVIATNAGFIYZOF-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(=O)C(C1)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


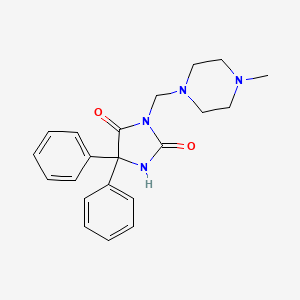
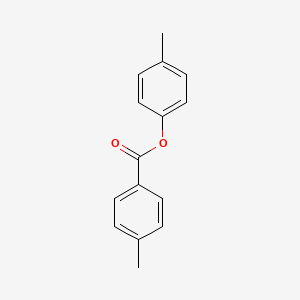
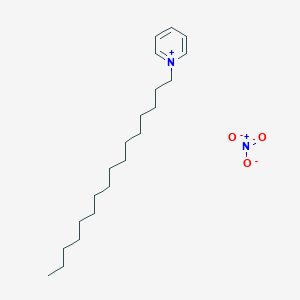

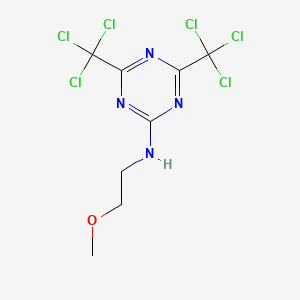
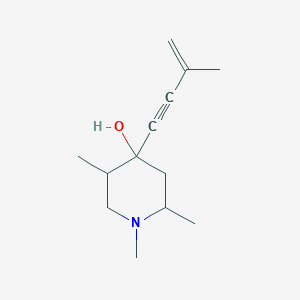
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
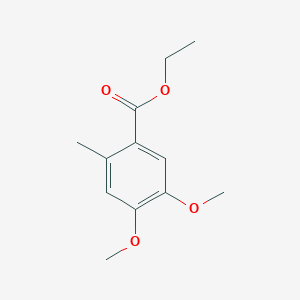
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
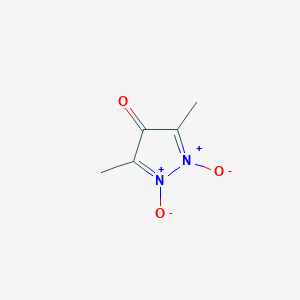
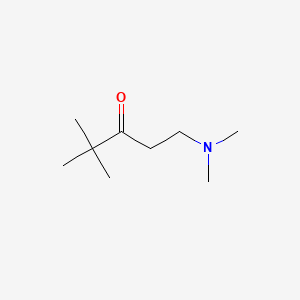
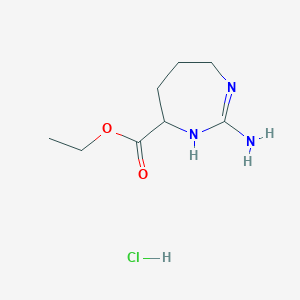
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
